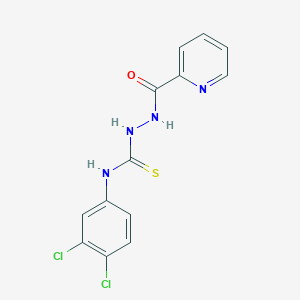
N-(3,4-dichlorophenyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of hydrazinecarbothioamides, which are known for their versatile chemical properties and potential applications in various fields, including pharmacology and material science. The specific focus here excludes its drug use, dosage, and side effects, concentrating instead on its chemical and physical characteristics.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives often involves the reaction of isothiocyanates with hydrazines. A typical synthesis might start from a dichlorophenyl isothiocyanate reacting with pyridinyl hydrazine. Conditions and specific reagents vary based on desired side chains or substituents (Ramadan, 2019).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamides, including N-(3,4-dichlorophenyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide, features a planar hydrazine-carbothioamide unit, indicating extensive delocalization contributing to the molecule's stability and reactivity. This structural characteristic can influence the compound's interaction with other molecules and its overall chemical behavior (Jayakumar, Sithambaresan, & Prathapachandra Kurup, 2011).
Chemical Reactions and Properties
Hydrazinecarbothioamides participate in a variety of chemical reactions, including condensation with aldehydes or ketones to form hydrazones and cyclization reactions to create heterocyclic compounds. These reactions are facilitated by the compound's active hydrazine and thioamide groups, allowing for the synthesis of complex molecular architectures (Darehkordi & Ghazi, 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Solubility in different solvents and at various temperatures can significantly affect its use in chemical synthesis and formulation processes. The compound's solubility typically increases with temperature in organic solvents (Shakeel, Bhat, & Haq, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity with different chemical groups, stability under various conditions, and potential for forming derivatives, underline the compound's versatility in synthetic chemistry. Its reactivity is particularly notable in the formation of coordination compounds and its involvement in redox reactions, highlighting its potential in materials science and catalysis (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c14-9-5-4-8(7-10(9)15)17-13(21)19-18-12(20)11-3-1-2-6-16-11/h1-7H,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXMACWXMFRFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![2-[3-phenyl-5-(3-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5804908.png)

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}-3-methoxybenzamide](/img/structure/B5804955.png)

![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)

